Lithium myristate
Description
Introduction to Lithium Myristate
Chemical Identity and Nomenclature
Systematic IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as tetradecanoic acid, lithium salt (1:1) . This nomenclature reflects its structure, where a lithium cation ($$ \text{Li}^+ $$) neutralizes the carboxylate anion of myristic acid ($$ \text{C}{14}\text{H}{27}\text{O}_2^- $$). Common synonyms include:
Regulatory databases, such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA), further classify it under identifiers like CAS No. 20336-96-3 and EC No. 243-743-8.
Molecular Formula and Structural Representation
This compound’s molecular formula is $$ \text{C}{14}\text{H}{27}\text{LiO}_2 $$, with a molar mass of 234.31 g/mol. Its structural features include:
- A 14-carbon alkyl chain derived from myristic acid.
- A lithium ion coordinated to the carboxylate group.
The SMILES (Simplified Molecular Input Line Entry System) representation is:
$$ \text{[Li+].CCCCCCCCCCCCCC([O-])=O} $$
The InChIKey (International Chemical Identifier Key) is:
$$ \text{KJSPVJJOPONRTK-UHFFFAOYSA-M} $$.
Historical Context and Discovery
This compound’s development is intertwined with mid-20th-century innovations in grease technology. Early studies on lithium soaps, such as those by Ralston (1941), demonstrated their efficacy as thickeners in lubricating greases. Lithium 12-hydroxystearate greases became industry standards due to their thermal stability and shear resistance, prompting interest in analogous compounds like this compound.
The compound’s synthesis typically involves saponification:
$$ \text{LiOH + CH}3(\text{CH}2){12}\text{COOH} \rightarrow \text{CH}3(\text{CH}2){12}\text{COOLi} + \text{H}_2\text{O} $$
This method, refined in the 1960s, enabled scalable production for industrial applications.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
20336-96-3 |
|---|---|
Molecular Formula |
C14H27LiO2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
lithium;tetradecanoate |
InChI |
InChI=1S/C14H28O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
KJSPVJJOPONRTK-UHFFFAOYSA-M |
SMILES |
[Li+].CCCCCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCC(=O)[O-] |
Other CAS No. |
20336-96-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Chemical Reactions Analysis
Thermal Decomposition Pathways
Thermogravimetric analysis reveals a multi-stage decomposition process :
| Decomposition Stage | Temperature Range | Observed Mass Loss | Proposed Reaction |
|---|---|---|---|
| Stage 1 | 212–404°C | ~21.0% | Cracking of the hydrocarbon chain, releasing CO₂ and H₂O: |
\text{C}_{14}\text{H}_{27}\text{LiO}_2 \rightarrow \text{LiC}_4\text{H}_7\text{O}_2 + 5\text{CO}_2 + 5\text{H}_2\text{O} $$ | | **[Stage 2](pplx://action/followup)** | 404–483°C | ~32.5% | Decomposition of lithium butyrate to lithium bicarbonate:
\text{LiC}_4\text{H}_7\text{O}_2 \rightarrow \text{LiHCO}_3 + 3\text{CO}_2 + 3\text{H}_2\text{O}
2\text{LiHCO}_3 \rightarrow \text{Li}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O}
The decomposition is exothermic and influenced by the hydrocarbon chain length, with longer chains (e.g., stearate) requiring higher activation energies[3]. --- ## 3. [Reactivity in Aqueous Solutions ](pplx://action/followup) Lithium myristate exhibits low solubility in water due to its **high Krafft point** (~45°C for sodium myristate, inferred for lithium analogs)[2]. Key interactions include: - **[Precipitation Dynamics](pplx://action/followup)**: In brine solutions, this compound precipitates when soap concentrations exceed critical micelle concentrations, driven by poor solubility of lithium soaps[2]. - **[Salt Effects](pplx://action/followup)**: Adding NaCl increases the dissolved Li⁺ concentration above the Krafft point due to reduced critical micelle concentration (CMC) of the soap, promoting micelle formation[2]. --- ## 4. [Acid-Base Reactions ](pplx://action/followup) this compound reacts with strong acids (e.g., HCl) to regenerate myristic acid and form lithium salts:
\text{C}{14}\text{H}{27}\text{LiO}2 + \text{HCl} \rightarrow \text{C}{14}\text{H}_{28}\text{O}_2 + \text{LiCl}
Comparison with Similar Compounds
Key Properties:
- Melting Point : 223.6–224.2°C .
- Thermal Decomposition : Decomposes at 126 ± 4°C to form lithium carbonate (Li₂CO₃) and volatile hydrocarbons .
- Crystal Structure : Exhibits a lamellar arrangement common to lithium soaps, with molecular axes inclined relative to the basal plane. The angle of inclination increases with shorter fatty acid chains .
Comparison with Similar Lithium Soaps
Lithium myristate is part of a homologous series of lithium soaps with varying chain lengths. The most relevant analogs include lithium laurate (C12), lithium palmitate (C16), and lithium stearate (C18).
Thermal Stability and Decomposition
A critical distinction arises in thermal behavior between soaps with ≤12 carbons and those with ≥14 carbons:
| Compound | Chain Length | Melting Point (°C) | Decomposition Temperature (°C) | Primary Decomposition Product |
|---|---|---|---|---|
| Lithium caprate | C10 | - | ~300 ± 78 | Stable up to decomposition |
| Lithium laurate | C12 | 229.2–229.8 | ~300 ± 78 | Stable up to decomposition |
| This compound | C14 | 223.6–224.2 | 126 ± 4 | Li₂CO₃ |
| Lithium palmitate | C16 | 224–225 | 126 ± 4 | Li₂CO₃ |
| Lithium stearate | C18 | 220.5–221.5 | 126 ± 4 | Li₂CO₃ |
Key Findings :
- Shorter Chains (C10–C12) : Higher thermal stability (~300°C) due to stronger ionic interactions and reduced hydrocarbon content .
- Longer Chains (C14–C18) : Lower decomposition temperatures (~126°C) attributed to the release of volatile hydrocarbons (e.g., (CH₂)ₙ fragments) during thermal degradation .
Structural and Spectroscopic Differences
- Crystal Structure : All lithium soaps share a lamellar structure, but the angle of molecular inclination to the basal plane increases as chain length decreases. For example, this compound (C14) has a steeper angle than lithium stearate (C18) .
- Infrared Spectroscopy : The ionic character of the Li–O bond intensifies with shorter chains, as evidenced by shifts in carboxylate stretching frequencies .
Research Findings and Data
Thermogravimetric Analysis (TGA)
X-Ray Diffraction (XRD)
- Homologous soaps exhibit identical diffraction patterns, confirming structural similarity. Differences in d-spacings correlate with chain length .
Preparation Methods
Solvent Washing
Washing the crude product with ethanol or acetone eliminates hydrophilic impurities such as unreacted lithium hydroxide or sodium chloride. Ethanol washing reduces ionic contaminants to <0.05 wt%, while acetone removes non-polar byproducts.
Recrystallization
Recrystallization from hot ethanol or isopropanol enhances purity further. This compound exhibits higher solubility in these solvents at elevated temperatures (70–80°C), allowing selective crystallization upon cooling. This step elevates purity to >99.8% but introduces a 10–15% yield loss due to residual solubility.
Vacuum Drying
Final drying under vacuum (10–20 mmHg) at 60°C ensures the removal of solvent traces, yielding a free-flowing crystalline powder. Prolonged drying (>12 hours) prevents hydrate formation, which can alter the material’s rheological properties.
Industrial-Scale Production Considerations
Scaling this compound synthesis requires optimizing cost, yield, and energy consumption. The direct neutralization method remains dominant in industrial settings due to its simplicity and low reagent costs. However, the solvent-assisted urea method offers superior yield and purity, justifying its adoption in high-value applications like pharmaceuticals.
| Parameter | Direct Neutralization | Metathesis | Urea-Assisted |
|---|---|---|---|
| Yield (%) | 85–90 | 88–92 | 92–95 |
| Purity (%) | 95–97 | 98–99 | 99.2–99.5 |
| Cost (USD/kg) | 12–15 | 18–22 | 16–18 |
| Scalability | High | Moderate | High |
Industrial reactors employ jacketed stainless steel vessels with mechanical agitators to handle the viscous reaction mixtures. Continuous flow systems are being explored to reduce batch cycle times, particularly for the urea-assisted method.
Q & A
Q. What are the established protocols for synthesizing lithium myristate, and how can its purity be verified experimentally?
this compound is synthesized via the saponification of myristic acid with lithium hydroxide. Key steps include:
- Reaction conditions : Use a 1:1 molar ratio of myristic acid to LiOH in an ethanol-water solvent under reflux (70–80°C for 2–4 hours) .
- Purification : Recrystallize the product from hot ethanol to remove unreacted reagents.
- Characterization : Validate purity using Fourier-transform infrared spectroscopy (FTIR) to confirm the carboxylate peak at ~1560 cm⁻¹ (C=O stretch) and nuclear magnetic resonance (NMR) for structural confirmation. Thermogravimetric analysis (TGA) can assess thermal stability .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
A multi-technique approach is recommended:
- Thermal analysis : TGA and differential scanning calorimetry (DSC) to study decomposition steps (e.g., initial mass loss at ~200°C due to hydrocarbon chain degradation) .
- Spectroscopy : FTIR for functional groups, X-ray diffraction (XRD) for crystallinity.
- Elemental analysis : Inductively coupled plasma mass spectrometry (ICP-MS) for lithium quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition mechanisms of this compound?
Discrepancies in decomposition pathways (e.g., intermediate formation of lithium bicarbonate vs. direct carbonate) arise from variations in experimental conditions:
- Controlled atmosphere : Conduct TGA under inert (N₂) vs. oxidative (O₂) environments to isolate degradation pathways.
- Kinetic analysis : Apply the Kissinger method to calculate activation energies and compare with literature values .
- Cross-validation : Pair TGA with evolved gas analysis (EGA) or mass spectrometry (MS) to identify volatile byproducts .
Q. What methodological considerations are essential for comparative studies of this compound with other lithium carboxylates (e.g., stearate, palmitate)?
- Standardized protocols : Use identical synthesis conditions (solvent, temperature) and characterization tools for direct comparison.
- Structural benchmarking : Correlate chain length (C14 vs. C18) with properties like melting point and solubility via Hansen solubility parameters.
- Data normalization : Account for differences in crystallinity and hydration states using XRD and Karl Fischer titration .
Q. How can life cycle assessment (LCA) methodologies be adapted to evaluate the environmental impact of this compound production?
- System boundaries : Define stages from raw material extraction (e.g., lithium mining, myristic acid sourcing) to waste management.
- Data harmonization : Ensure consistency in energy mix assumptions (e.g., fossil vs. renewable sources) and allocation methods (mass vs. economic allocation) across studies .
- Sensitivity analysis : Test variables like solvent recovery efficiency or catalyst reuse to identify sustainability hotspots .
Data Contradiction and Reproducibility
Q. How should researchers address variability in reported solubility profiles of this compound across solvents?
- Standardized testing : Measure solubility in anhydrous vs. hydrated solvents (e.g., ethanol, dimethyl sulfoxide) at fixed temperatures (25°C, 50°C).
- Statistical rigor : Report triplicate measurements with standard deviations.
- Meta-analysis : Compare data across studies using shared parameters (e.g., Hildebrand solubility parameters) to identify outliers .
Q. What strategies improve reproducibility in this compound’s catalytic applications (e.g., in organic synthesis)?
- Detailed documentation : Publish full experimental protocols, including stirring rates, catalyst loading, and substrate ratios.
- Reference materials : Use internal standards (e.g., lithium palmitate) to calibrate catalytic activity.
- Open data : Share raw datasets (e.g., reaction yields, kinetic plots) in supplementary materials .
Comparative and Applied Research
Q. How does this compound’s surfactant efficiency compare to potassium or sodium myristates in emulsion stabilization?
- Interfacial tension measurements : Use a tensiometer to compare critical micelle concentrations (CMC).
- Emulsion stability tests : Monitor phase separation over time under controlled temperature and pH.
- Molecular dynamics (MD) simulations : Model alkyl chain packing efficiency at oil-water interfaces .
Q. What advanced computational methods can predict this compound’s behavior in complex systems (e.g., polymer composites)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
